Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester
Brand Name: Vulcanchem
CAS No.: 126463-85-2
VCID: VC20895607
InChI: InChI=1S/C11H11ClN2O6/c1-5(15)13-8-7(12)4-6(11(16)20-3)10(19-2)9(8)14(17)18/h4H,1-3H3,(H,13,15)
SMILES: CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl
Molecular Formula: C11H11ClN2O6
Molecular Weight: 302.67 g/mol

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester

CAS No.: 126463-85-2

Cat. No.: VC20895607

Molecular Formula: C11H11ClN2O6

Molecular Weight: 302.67 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester - 126463-85-2

Specification

CAS No. 126463-85-2
Molecular Formula C11H11ClN2O6
Molecular Weight 302.67 g/mol
IUPAC Name methyl 4-acetamido-5-chloro-2-methoxy-3-nitrobenzoate
Standard InChI InChI=1S/C11H11ClN2O6/c1-5(15)13-8-7(12)4-6(11(16)20-3)10(19-2)9(8)14(17)18/h4H,1-3H3,(H,13,15)
Standard InChI Key MKTWSLYICULVNP-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl
Canonical SMILES CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator